6-Hydroxyluteolin

描述

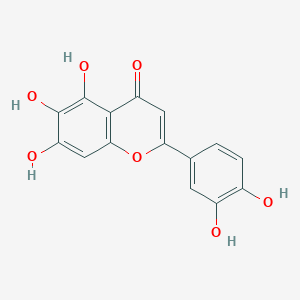

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)11-4-9(18)13-12(22-11)5-10(19)14(20)15(13)21/h1-5,16-17,19-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAKIUWQLHRZGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170900 |

Source

|

| Record name | 6-Hydroxyluteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 6-Hydroxyluteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18003-33-3 |

Source

|

| Record name | 6-Hydroxyluteolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18003-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyluteolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018003333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyluteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYLUTEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1XT53489D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxyluteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 °C |

Source

|

| Record name | 6-Hydroxyluteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxyluteolin: Natural Sources and Plant Extraction Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin is a flavone, a class of flavonoid, characterized by an additional hydroxyl group at the 6-position of the luteolin backbone. This structural modification significantly influences its biological activities, making it a compound of increasing interest in pharmacological and nutraceutical research. Found in various medicinal plants, this compound has demonstrated potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction from plant matrices, and an exploration of its molecular interactions with key signaling pathways.

Natural Sources of this compound

This compound is distributed across a variety of plant families, with notable concentrations found in the Lamiaceae (mint family) and Asteraceae (aster family). It often occurs in plants as a glucoside, this compound-7-O-glucoside.

Table 1: Prominent Natural Sources of this compound

| Plant Family | Species Name | Common Name | Plant Part(s) Containing this compound |

| Lamiaceae | Salvia plebeia | Chan I Salvia | Aerial parts |

| Lamiaceae | Thymus vulgaris | Common Thyme | Leaves |

| Verbenaceae | Lippia graveolens | Mexican Oregano | Leaves |

| Asteraceae | Athrixia phylicoides | Bush Tea | Aerial parts |

| Asteraceae | Centaurea bracteata | Knapweed | Flowers and leaves |

| Bignoniaceae | Catalpa bignonioides | Southern Catalpa | Leaves |

| Buddlejaceae | Buddleja globosa | Orange Ball Tree | Leaves and stems |

| Verbenaceae | Aloysia citrodora | Lemon Verbena | Leaves |

| Asteraceae | Artemisia tridentata | Big Sagebrush | Leaves |

| Crocaceae | Crocus sativus | Saffron | Stigmas |

Plant Extraction Methods for this compound

The extraction of this compound from plant material is a critical step for its isolation, identification, and quantification. The choice of extraction method depends on factors such as the plant matrix, the desired purity of the extract, and the scale of the operation. Both conventional and modern "green" extraction techniques are employed.

Conventional Extraction Methods

Conventional methods are well-established but can be time-consuming and require larger volumes of organic solvents.

-

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation.

-

Soxhlet Extraction: A continuous extraction method where the solvent is repeatedly passed over the plant material, allowing for a thorough extraction.

-

Reflux Extraction: This method involves boiling the plant material in a solvent and condensing the vapors back into the extraction vessel, which is more efficient than maceration.

Modern Extraction Methods

Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and often higher yields.

-

Ultrasound-Assisted Extraction (UAE): Utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction.

Quantitative Comparison of Extraction Methods

The yield of this compound and its derivatives can vary significantly depending on the plant source and the extraction method employed.

Table 2: Quantitative Yield of this compound and its Glucoside from Various Plant Sources and Extraction Methods

| Plant Species | Compound | Extraction Method | Solvent | Yield | Reference |

| Salvia plebeia | This compound 7-O-glucoside | Ethanolic Extraction | Ethanol | 100.63 mg/g of extract[1] | [1] |

| Salvia plebeia | This compound 7-O-β-d-glucoside | Methanol Extraction | Methanol | 108.74 ± 0.95 mg/g of extract[2] | [2] |

| Lippia graveolens | This compound | Sonication | 70:30 Methanol:Water | Identified and quantified, but specific yield not provided in the abstract[3] | [3] |

| Lippia graveolens | This compound 7-O-hexoside | Hydroethanolic Extraction | Ethanol-water | Identified and quantified, but specific yield not provided in the abstract[4] | [4] |

| Athrixia phylicoides | This compound-7-O-β-glucoside | Countercurrent Chromatography | Not specified in abstract | Isolated as a major antioxidant[5] | [5] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Thymus vulgaris

This protocol is a general representation based on common practices for flavonoid extraction.

-

Sample Preparation: Air-dry the leaves of Thymus vulgaris at room temperature and grind them into a fine powder.

-

Extraction:

-

Place 10 g of the powdered plant material into a 250 mL flask.

-

Add 100 mL of 80% ethanol as the solvent.

-

Place the flask in an ultrasonic bath.

-

Sonication is carried out at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

-

-

Purification (Optional): The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20 to isolate this compound.

-

Quantification: The concentration of this compound in the extract is determined using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Lippia graveolens

This protocol is a general representation based on common practices for flavonoid extraction.

-

Sample Preparation: Dry the leaves of Lippia graveolens in an oven at 40°C and grind to a fine powder.

-

Extraction:

-

Mix 1 g of the powdered plant material with 20 mL of 70% methanol in a microwave extraction vessel.

-

Place the vessel in a microwave extractor.

-

Irradiate the sample at a microwave power of 500 W for 5 minutes.

-

-

Filtration and Concentration:

-

Allow the extract to cool to room temperature and then filter.

-

The filtrate is then concentrated using a rotary evaporator.

-

-

Quantification: The amount of this compound is quantified by HPLC-DAD.

Mandatory Visualizations

Experimental Workflow for Plant Extraction

Caption: A generalized workflow for the extraction and analysis of this compound from plant sources.

Signaling Pathways Modulated by this compound

This compound exhibits its anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound are emerging, much of the mechanistic understanding is extrapolated from its parent compound, luteolin.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Luteolin, and likely this compound, can inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases by phosphorylation leads to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Luteolin has been shown to inhibit the phosphorylation of p38 and JNK, thereby suppressing the downstream inflammatory response. It is hypothesized that this compound shares this mechanism of action.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, primarily attributed to its anti-inflammatory and antioxidant activities. This guide has outlined its key natural sources and provided a comparative overview of various extraction methodologies. The detailed protocols and workflow diagrams offer a practical foundation for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a molecular basis for its pharmacological actions. Further research focusing on optimizing extraction yields from diverse plant sources and conducting in-depth studies to confirm the specific molecular interactions of this compound will be crucial for its future development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Antiglioma Mechanisms of Luteolin Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Identification and Quantification of Phenolic Compounds from Mexican Oregano (Lippia graveolens HBK) Hydroethanolic Extracts and Evaluation of Its Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of 6-Hydroxyluteolin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin is a flavone, a class of flavonoid compounds, that has garnered interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols.

Core Biosynthetic Pathway

The formation of this compound in plants originates from the general phenylpropanoid pathway, which gives rise to the core flavonoid skeleton. The biosynthesis can be broadly divided into two stages: the synthesis of the precursor luteolin, and the subsequent 6-hydroxylation.

Biosynthesis of Luteolin

The biosynthesis of luteolin is a well-characterized pathway involving several enzymatic steps:

-

Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).[1]

-

Chalcone Formation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1]

-

Isomerization to a Flavanone: Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.[1]

-

Hydroxylation to Eriodictyol: Naringenin is hydroxylated at the 3' position of the B-ring by Flavonoid 3'-Hydroxylase (F3'H), a cytochrome P450 enzyme, to produce eriodictyol.[1]

-

Formation of Luteolin: Finally, Flavone Synthase (FNS) introduces a double bond between the C2 and C3 atoms of the C-ring of eriodictyol to yield the flavone luteolin.[1] There are two types of FNS enzymes: FNSI, a soluble dioxygenase found mainly in the Apiaceae family, and FNSII, a cytochrome P450-dependent monooxygenase belonging to the CYP93B subfamily in dicots and CYP93G in monocots.[2]

6-Hydroxylation: The Final Step

The crucial step in the formation of this compound is the introduction of a hydroxyl group at the C-6 position of the A-ring of a flavonoid precursor. Evidence suggests that this reaction is catalyzed by a specific class of cytochrome P450 monooxygenases known as Flavone 6-Hydroxylases (F6H). While the precise enzyme and its substrate specificity can vary between plant species, studies on a human cytochrome P450, CYP1B1, have demonstrated the direct conversion of luteolin to this compound.[3] This provides a valuable model for the reaction in plants.

In some plant species, such as sweet basil, members of the CYP82D family have been identified as flavone 6-hydroxylases. These enzymes have shown a preference for 7-O-methylated flavones but can also hydroxylate the 7-O-methyl ether of luteolin.[4] This suggests that in some plants, methylation may precede 6-hydroxylation.

Quantitative Data

Quantitative data on the enzymatic reactions in the this compound biosynthesis pathway is essential for understanding its regulation and for metabolic engineering applications. The following table summarizes the kinetic parameters for the 6-hydroxylation of luteolin by human CYP1B1.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

| Human CYP1B1 | Luteolin | This compound | 10.5 ± 2.1 | 3.8 ± 0.3 | [3][5] |

Experimental Protocols

Heterologous Expression and Enzyme Assay of a Flavone 6-Hydroxylase (Example: Plant CYP82D)

This protocol describes the general steps for the heterologous expression of a plant-derived flavone 6-hydroxylase in Saccharomyces cerevisiae (yeast) and the subsequent enzyme assay.

a. Cloning and Expression Vector Construction:

-

Isolate total RNA from the plant tissue of interest known to produce this compound.

-

Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.

-

Amplify the full-length coding sequence of the candidate flavone 6-hydroxylase gene (e.g., a CYP82D homolog) by PCR using gene-specific primers.

-

Clone the PCR product into a yeast expression vector, such as pYES-DEST52, which allows for galactose-inducible expression.

-

Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

b. Yeast Microsome Preparation:

-

Grow the transformed yeast cells in a selective medium containing glucose.

-

Induce protein expression by transferring the cells to a medium containing galactose.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Disrupt the cells using glass beads or a French press in a disruption buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT).[4]

-

Centrifuge the cell lysate at a low speed to remove cell debris.

-

Pellet the microsomal fraction by ultracentrifugation of the supernatant.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris, 0.5 mM EDTA, 10% glycerol) and store at -80°C.[4]

-

Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.

c. Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent like ethyl acetate.

-

Extract the product by vortexing and centrifuging the mixture.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

Flavonoid Profiling by HPLC-MS/MS

This protocol outlines a general method for the extraction and analysis of flavonoids, including this compound, from plant tissues.

a. Flavonoid Extraction:

-

Freeze fresh plant tissue in liquid nitrogen and grind it to a fine powder.

-

Extract the powdered tissue with a solvent mixture, such as 80% methanol, by vortexing and sonication.

-

Centrifuge the mixture to pellet the plant debris.

-

Collect the supernatant and repeat the extraction process on the pellet to ensure complete extraction.

-

Pool the supernatants and filter them through a 0.22 µm syringe filter.

b. HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Employ a binary solvent system, for example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Develop a gradient elution method to separate the flavonoids. An example gradient could be: 5% B to 95% B over 20 minutes.

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Perform full scan analysis to identify the molecular ions of potential flavonoids.

-

Conduct tandem MS (MS/MS) experiments on the parent ions to obtain fragmentation patterns for structural elucidation. For this compound, the expected [M-H]⁻ ion would be at m/z 301.03.

-

For quantification, develop a Multiple Reaction Monitoring (MRM) method using specific parent-to-fragment ion transitions for this compound and other target flavonoids.

-

Signaling Pathways and Logical Relationships

References

- 1. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 CYP1 metabolism of hydroxylated flavones and flavonols: Selective bioactivation of luteolin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Hydroxyluteolin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin, a pentahydroxyflavone, is a naturally occurring flavonoid and a metabolite of the more widely studied luteolin. As a member of the flavonoid class, it exhibits a range of biological activities that are of significant interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers investigating the potential of this compound in various disease models.

Chemical Structure and Identification

This compound is structurally characterized as a luteolin molecule with an additional hydroxyl group at the C6 position of the A-ring. This modification influences its electronic properties and potential for biological interactions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one | [1] |

| Synonyms | 5,6,7,3',4'-Pentahydroxyflavone, 6-OH-Luteolin, Demethylpedalitin | [1] |

| CAS Number | 18003-33-3 | [1] |

| PubChem CID | 5281642 | [1] |

| ChEBI ID | CHEBI:2197 | [1] |

| Molecular Formula | C₁₅H₁₀O₇ | [1] |

| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | [1] |

| InChIKey | VYAKIUWQLHRZGK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of its key properties is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 302.23 g/mol | [1] |

| Melting Point | 284 °C | [1] |

| Physical Description | Solid | [1] |

| Water Solubility (Predicted) | 0.19 g/L | |

| logP (Predicted) | 2.1 - 2.36 | |

| pKa (Strongest Acidic, Predicted) | 6.8 | |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 1 | |

| Polar Surface Area | 127.45 Ų |

Experimental Protocols

Isolation of this compound-7-O-β-glucoside from Athrixia phylicoides

References

The Antioxidant Mechanism of 6-Hydroxyluteolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyluteolin, a pentahydroxyflavone, demonstrates significant potential as an antioxidant agent. This technical guide elucidates the core mechanisms through which this compound combats oxidative stress. The primary modes of action include direct radical scavenging, potent metal ion chelation, and the modulation of intracellular antioxidant defense systems, notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate further research and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their antioxidant properties. This compound, a derivative of luteolin with an additional hydroxyl group at the 6-position, exhibits enhanced antioxidant capabilities. Understanding its precise mechanisms of action is crucial for its development as a potential therapeutic agent.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Radical Scavenging Activity

This compound can directly neutralize a variety of ROS and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of multiple hydroxyl groups, particularly the ortho-dihydroxy structure in the B-ring and the additional hydroxyl group in the A-ring, enhances its radical scavenging capacity.

The general workflow for assessing direct radical scavenging activity often involves assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Caption: Workflow for DPPH/ABTS radical scavenging assays.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound is an exceptionally effective chelator of metal ions, thereby preventing this ROS generation. The catechol group (3',4'-dihydroxyl) in the B-ring and the 5-hydroxyl and 4-keto groups in the C-ring are key structural features for metal chelation. Studies have shown that this compound can achieve 100% chelation of Fe²⁺ ions[1].

Caption: this compound prevents oxidative damage by chelating Fe²⁺.

Upregulation of Endogenous Antioxidant Systems via Nrf2 Activation

A pivotal indirect antioxidant mechanism of this compound is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Oxidative or electrophilic stress, or the presence of Nrf2 activators like this compound, disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[2][3] This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[2][3][4]

Caption: Activation of the Nrf2-ARE pathway by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the antioxidant activities of this compound and the closely related luteolin. Data for this compound is limited, and luteolin data is provided for comparative purposes.

Table 1: Radical Scavenging and Metal Chelating Activity

| Compound | Assay | IC₅₀ (µg/mL) | Metal Chelation (%) | Reference |

| This compound | Fe²⁺ Chelation | - | 100% | [1] |

| Luteolin | DPPH | Varies | - | [5][6] |

| Luteolin | ABTS | Varies | - | [7][8] |

Note: IC₅₀ values for radical scavenging assays are highly dependent on the specific experimental conditions and are presented as 'Varies'. Researchers should consult specific literature for detailed values.

Table 2: Effects of Luteolin on Antioxidant Enzyme Expression/Activity

| Treatment | Enzyme | Fold Change / % Activity | Cell/Animal Model | Reference |

| Luteolin | SOD | Increased | V79-4 cells | [4] |

| Luteolin | CAT | Increased | V79-4 cells | [4] |

| Luteolin | GPx | Increased | V79-4 cells | [4] |

| Luteolin | HO-1 | Increased | HCT116 cells | [9] |

| Luteolin | NQO1 | Increased | HCT116 cells | [9] |

Note: This data is for luteolin and serves as a strong indicator of the likely effects of this compound, pending direct experimental verification.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies.[5][10]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of this compound solution to triplicate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

-

For the blank, use 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Plot the % inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the resulting curve.[5]

-

Nrf2 Nuclear Translocation by Western Blotting

This protocol provides a general framework for assessing Nrf2 activation.[3][11][12]

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2, HCT116) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time period (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit according to the manufacturer's instructions. This step is critical to separate the proteins located in different cellular compartments.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal loading of nuclear proteins, probe a separate membrane or strip and re-probe the same membrane with an antibody against a nuclear loading control (e.g., Lamin B1 or PARP-1). For cytoplasmic fractions, use a cytoplasmic loading control like β-actin or GAPDH.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Nrf2 band intensity in the nuclear fraction to the corresponding nuclear loading control.[12]

-

Caption: Workflow for detecting Nrf2 nuclear translocation.

Conclusion and Future Directions

This compound is a potent antioxidant that operates through a combination of direct radical scavenging, highly effective metal ion chelation, and the induction of endogenous antioxidant defenses via the Nrf2-ARE pathway. Its multifaceted mechanism of action makes it a promising candidate for the development of novel therapeutics for diseases rooted in oxidative stress.

Future research should focus on obtaining more extensive quantitative data specifically for this compound, including its IC₅₀ values in various radical scavenging assays and its efficacy in upregulating a broader range of ARE-driven genes in different cell types and in vivo models. Further investigation into its bioavailability, metabolism, and safety profile will be critical for its translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage [frontiersin.org]

- 4. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dpph assay ic50: Topics by Science.gov [science.gov]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of 6-Hydroxyluteolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyluteolin, a pentahydroxyflavone and a derivative of luteolin, is emerging as a compound of interest for its potential anti-inflammatory activities. While research specifically on this compound is in its early stages, the extensive body of evidence for its parent compound, luteolin, provides a strong foundation for understanding its therapeutic promise. This technical guide synthesizes the current knowledge on the anti-inflammatory mechanisms of this compound, drawing parallels from luteolin studies. It details the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document provides a comprehensive overview of experimental protocols for assessing its anti-inflammatory efficacy and presents available quantitative data to support further investigation and drug development efforts.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their anti-inflammatory properties. This compound (5,6,7,3',4'-Pentahydroxyflavone) is a flavonoid structurally related to luteolin, a well-researched anti-inflammatory agent.[1] This guide explores the anti-inflammatory potential of this compound, primarily by extrapolating from the established mechanisms of luteolin, and provides a technical resource for researchers in the field.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of flavonoids like this compound are believed to be mediated through the modulation of critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes. Luteolin, and likely this compound, can inhibit this pathway at multiple levels.[2][3] This includes preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4] This sequestration of NF-κB in the cytoplasm prevents it from initiating the transcription of pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation.[5] Luteolin has been shown to suppress the phosphorylation of these kinases, thereby inhibiting the activation of downstream transcription factors like AP-1, which is involved in the expression of inflammatory genes.[6][7]

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling.[8] Dysregulation of this pathway is implicated in various inflammatory diseases.[1] Luteolin has been demonstrated to inhibit the JAK/STAT pathway, potentially by suppressing the phosphorylation of JAKs and STATs, thereby reducing the expression of inflammatory genes.[9]

Quantitative Data on Anti-inflammatory Effects

Quantitative data for the anti-inflammatory effects of this compound are currently limited. The following tables summarize the available data, primarily for the closely related compound, luteolin, to provide a benchmark for future studies on this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by Luteolin

| Cell Line | Inducer | Mediator | Luteolin Concentration | % Inhibition / IC50 | Reference |

| RAW 264.7 | LPS | NO | 12.5 µM | ~50% | [10] |

| RAW 264.7 | LPS | IL-6 | 12.5 µM | ~60% | [10] |

| RAW 264.7 | LPS | TNF-α | 12.5 µM | ~70% | [11] |

| THP-1 | Spike S1 | IL-6 | 18 µM | Significant decrease | [11] |

| THP-1 | Spike S1 | IL-8 | 18 µM | Significant decrease | [11] |

| THP-1 | Spike S1 | IL-1β | 18 µM | Significant decrease | [11] |

| HT-29 | Cytokines | IL-8 | Not Specified | Significant inhibition | [9] |

| HT-29 | Cytokines | COX-2 | Not Specified | Significant inhibition | [9] |

| HT-29 | Cytokines | iNOS | Not Specified | Significant inhibition | [9] |

Table 2: IC50 Values of Luteolin for Inflammatory Targets

| Target | Assay | IC50 Value | Reference |

| IL-6 Release | UV-induced inflammation | 0.1 µg/mL (for AGSE containing luteolin) | [12] |

| RdRp | In vitro inhibition assay | 4.6 ± 0.3 µM | [13] |

| NO Suppression | LPS-stimulated macrophages | 12.2 µM (for andrographolide, for comparison) | [10] |

| TNF-α Production | LPS-stimulated macrophages | 13.06 µM (for a derivative, for comparison) | [10] |

| IL-6 Production | LPS-stimulated macrophages | 9.1 µM (for a derivative, for comparison) | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in macrophages, a common in vitro model.[14][15]

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[16]

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.[14]

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein analysis.

Measurement of Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.[16][17][18]

Methodology:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.[16]

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

-

Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis of NF-κB and MAPK Pathways

Western blotting is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.[19][20]

Methodology:

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence, largely extrapolated from studies on its parent compound luteolin, strongly suggests that this compound possesses significant anti-inflammatory properties. Its potential to modulate key inflammatory pathways such as NF-κB, MAPK, and JAK/STAT makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases.

Future research should focus on:

-

Directly assessing the anti-inflammatory efficacy of this compound in various in vitro and in vivo models.

-

Determining the IC50 values of this compound for the inhibition of key inflammatory mediators and enzymes.

-

Elucidating the specific molecular targets of this compound within the inflammatory signaling cascades.

-

Evaluating the bioavailability and pharmacokinetic profile of this compound.

A thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound and advancing its development as a novel anti-inflammatory drug.

References

- 1. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luteolin suppresses TNF-α-induced inflammatory injury and senescence of nucleus pulposus cells via the Sirt6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luteolin prevents TNF-α-induced NF-κB activation and ROS production in cultured human placental explants and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis [mdpi.com]

- 6. Luteolin Alleviates the TNF-α-Induced Inflammatory Response of Human Microvascular Endothelial Cells via the Akt/MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]

- 20. pubcompare.ai [pubcompare.ai]

6-Hydroxyluteolin: A Deep Dive into its Potential as an Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic and signaling abnormalities that contribute to the development of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. A key player in this pathological process is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in the hyperglycemic state, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress, and the concomitant depletion of NADPH and increase in the NADH/NAD+ ratio contribute to oxidative stress, further exacerbating cellular damage.[1][2]

Consequently, the inhibition of aldose reductase has emerged as a promising therapeutic strategy to mitigate the debilitating complications of diabetes.[3] Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their diverse biological activities, including their potential as aldose reductase inhibitors. Among these, 6-hydroxyluteolin, a flavone found in various medicinal plants, has been identified as a potential inhibitor of aldose reductase. This technical guide provides an in-depth analysis of this compound as an aldose reductase inhibitor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Quantitative Data on this compound Inhibition of Aldose Reductase

These in silico analyses provide a theoretical basis for the inhibitory activity of this compound and serve as a guide for future experimental validation. The data presented below summarizes the key quantitative findings from these computational studies.

| Compound | Parameter | Value | Method | Reference |

| This compound | -CDocker Energy | -49.99 kcal/mol | Molecular Docking | [2] |

| This compound | -CDocker Interaction Energy | -41.58 kcal/mol | Molecular Docking | [2] |

Note: The -CDocker energy and -CDocker interaction energy are scoring functions used in molecular docking to estimate the binding affinity and interaction energy between a ligand (this compound) and a protein (aldose reductase). More negative values indicate a more favorable binding interaction. It is crucial to emphasize that these are computational predictions and require experimental verification to determine the actual inhibitory potency (e.g., IC50 value).

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro inhibitory activity of a flavonoid compound, such as this compound, against aldose reductase. This method is based on a widely used spectrophotometric assay that measures the decrease in NADPH concentration.

Spectrophotometric Assay for Aldose Reductase Inhibition

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the aldose reductase activity (IC50).

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, utilizing NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.

Materials:

-

Purified or partially purified aldose reductase (e.g., from rat lens or recombinant human aldose reductase)

-

DL-glyceraldehyde (substrate)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Sodium phosphate buffer (e.g., 0.067 M, pH 6.2)

-

Inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer capable of reading at 340 nm

-

Cuvettes (quartz or UV-transparent)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of sodium phosphate buffer (0.067 M, pH 6.2).

-

Prepare a stock solution of NADPH in the phosphate buffer. The final concentration in the assay is typically around 0.1 mM.

-

Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer. The final concentration in the assay can range from 1 to 10 mM.

-

Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO) at a high concentration. Prepare serial dilutions of the inhibitor to obtain a range of concentrations for IC50 determination.

-

-

Enzyme Assay:

-

Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 37°C.

-

In a cuvette, prepare the reaction mixture containing the phosphate buffer, NADPH solution, and the enzyme solution.

-

For the inhibitor assay, add the desired concentration of the inhibitor solution to the reaction mixture. For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the inhibitor.

-

Incubate the mixture for a few minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (DL-glyceraldehyde) to the cuvette and mix thoroughly.

-

Immediately start recording the decrease in absorbance at 340 nm over a period of 3-5 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute, ΔA/min) from the linear portion of the absorbance versus time plot for both the control and the inhibitor-containing reactions.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition, from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving aldose reductase and a typical experimental workflow for screening aldose reductase inhibitors.

Caption: Aldose Reductase Signaling Pathway in Diabetic Complications.

Caption: Experimental Workflow for Aldose Reductase Inhibitor Screening.

Caption: Logical Relationship of this compound as a Therapeutic Agent.

Conclusion

This compound presents a compelling case as a potential therapeutic agent for the management of diabetic complications through the inhibition of aldose reductase. While in silico studies have demonstrated a strong predicted binding affinity of this compound to the enzyme, further experimental validation is imperative to quantify its inhibitory potency through the determination of its IC50 value. The detailed experimental protocol provided herein offers a standardized methodology for such investigations. The visualization of the aldose reductase signaling pathway underscores the critical role of this enzyme in the pathogenesis of diabetic complications and highlights the potential of inhibitors like this compound to intervene in this process. Continued research into the efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential in the fight against diabetes-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activities of 6-Hydroxyluteolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is structurally related to the more common flavonoid, luteolin, with the addition of a hydroxyl group at the 6-position of the A-ring. This structural modification has the potential to alter its biological activities. While research on this compound is not as extensive as that on luteolin, emerging evidence suggests it possesses a range of interesting in vitro biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the currently available in vitro data on this compound, supplemented with more extensive data on its parent compound, luteolin, to provide a broader context and suggest potential areas for future research.

Anticancer Activity

Preliminary in vitro studies suggest that this compound exhibits antiproliferative activity against cancer cells. One study has reported its activity against breast cancer cells. The metabolic conversion of related flavonoids to this compound by cytochrome P450 enzymes, such as CYP1B1, is also an area of active investigation in the context of cancer chemoprevention and therapy.[1]

Due to the limited specific data on this compound, the well-documented anticancer activities of its parent compound, luteolin, are presented here for comparative purposes. Luteolin has been shown to inhibit the proliferation of a wide range of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Luteolin

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BGC-823 | Gastric Cancer | ~40 | [2] |

| Tu212 | Head and Neck Squamous Cell Carcinoma | 6.96 | [3] |

| H292 | Lung Cancer | 15.56 | [3] |

| A549 | Non-small cell lung cancer | 19.14 | [4] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or luteolin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Signaling Pathways (based on Luteolin)

Luteolin has been shown to modulate several key signaling pathways involved in cancer progression. It is plausible that this compound may affect similar pathways.

Caption: Luteolin's inhibitory effects on key cancer signaling pathways.

Anti-inflammatory Activity

An extract rich in this compound-7-O-glucoside has demonstrated anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines.[5] The aglycone, this compound, is expected to possess similar or enhanced activity.

For a broader perspective, luteolin is a well-established anti-inflammatory agent that acts through various mechanisms, including the inhibition of inflammatory mediators and modulation of immune cell responses.

Table 2: In Vitro Anti-inflammatory Activity of Luteolin

| Cell Line | Inflammatory Stimulus | Measured Parameter | Effect of Luteolin | Reference |

| RAW 264.7 | LPS | TNF-α, IL-1β, IL-6 secretion | Inhibition | [5] |

| BV2 microglia | LPS | TNF-α, IL-6 production | Inhibition | [6] |

Experimental Protocols

Measurement of Cytokine Secretion in Macrophages

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in appropriate media.

-

Cell Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Supernatant Collection: After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

-

Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Antioxidant Activity

The following are standard protocols used to evaluate the antioxidant capacity of flavonoids, which would be applicable to this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the EC50 (half-maximal effective concentration) value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: Add different concentrations of the test compound to the ABTS•+ solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Determine the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Neuroprotective Activity

The neuroprotective effects of this compound have not been directly reported. However, studies on luteolin and its glycosides suggest potential neuroprotective actions. Luteolin has been shown to protect neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease research.[7][8]

Signaling Pathways in Neuroprotection (based on Luteolin)

Luteolin's neuroprotective effects are associated with the modulation of stress-responsive signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteolin Modulates 6-Hydroxydopamine-Induced Transcriptional Changes of Stress Response Pathways in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin modulates 6-hydroxydopamine-induced transcriptional changes of stress response pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydroxyluteolin CAS number and chemical identifiers

For Immediate Release

This technical guide provides a comprehensive overview of 6-Hydroxyluteolin, a flavonoid of interest for its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and associated experimental methodologies.

Chemical Identity and Properties

This compound, a member of the flavone class of flavonoids, is structurally characterized by a 2-phenylchromen-4-one backbone.[1] Its systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one. The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 18003-33-3 | PubChem[2] |

| Molecular Formula | C₁₅H₁₀O₇ | PubChem[2] |

| Molecular Weight | 302.23 g/mol | PubChem[2] |

| PubChem CID | 5281642 | PubChem[2] |

| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | PubChem[2] |

| InChI | InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)11-4-9(18)13-12(22-11)5-10(19)14(20)15(13)21/h1-5,16-17,19-21H | PubChem[2] |

| Synonyms | 5,6,7,3',4'-Pentahydroxyflavone, 6-OH-Luteolin, Demethylpedalitin | PubChem[2] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. Its antioxidant, anti-inflammatory, and neuroprotective properties are of particular interest to the scientific community.

Antioxidant Activity

As a flavonoid, this compound possesses potent antioxidant properties, which are attributed to its chemical structure. These properties enable it to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Studies on the parent compound, luteolin, suggest that this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][4] These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4][5][6]

Neuroprotective Potential

The neuroprotective effects of flavonoids are increasingly being recognized. Research on luteolin suggests that this compound may protect neuronal cells from damage induced by neurotoxins and oxidative stress.[7] This protection is potentially mediated through the regulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][9]

Key Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through its interaction with several key intracellular signaling pathways. Based on studies of the closely related flavonoid luteolin, the following pathways are of significant interest.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Figure 2: Potential modulation of MAPK and PI3K/Akt signaling pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Isolation and Purification of this compound

This compound and its glycosides can be isolated from various plant sources, such as Salvia plebeia and Athrixia phylicoides.[10][11] A general procedure involves solvent extraction followed by chromatographic separation.

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, often using maceration or Soxhlet techniques.[12]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatography: Final purification is typically achieved using column chromatography techniques, such as countercurrent chromatography (CCC) or high-performance liquid chromatography (HPLC) with a C18 column.[10] The identity and purity of the isolated compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[10]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate or cuvettes, mix various concentrations of the this compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

After treatment, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a plate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Analysis of Protein Expression: Western Blotting for NF-κB

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the activation of the NF-κB pathway by examining the levels of key proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Procedure:

-

Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-IκBα).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.

-

Figure 3: A representative experimental workflow for Western blot analysis of NF-κB.

Conclusion

This compound is a promising natural compound with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational resource for researchers by consolidating key chemical information, outlining its known biological effects, and detailing relevant experimental protocols. The provided diagrams of signaling pathways and experimental workflows are intended to facilitate a deeper understanding and guide future research in this area. As the body of evidence for the bioactivities of this compound grows, it may emerge as a valuable lead compound in the development of novel therapies for a range of diseases.

References

- 1. Showing Compound this compound (FDB015551) - FooDB [foodb.ca]

- 2. This compound | C15H10O7 | CID 5281642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Luteolin modulates 6-hydroxydopamine-induced transcriptional changes of stress response pathways in PC12 cells. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Luteolin-mediated PI3K/AKT/Nrf2 signaling pathway ameliorates inorganic mercury-induced cardiac injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of countercurrent chromatography during isolation of this compound-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC/DAD Method Validation of this compound 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 12. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Biological Significance of 6-Hydroxyluteolin in Salvia officinalis and Petroselinum crispum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract